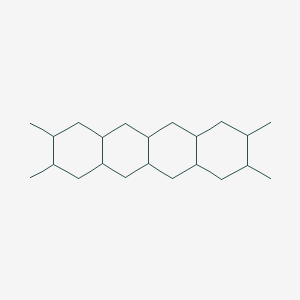
2,3,8,9-Tetramethyloctadecahydrotetracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,8,9-Tetramethyloctadecahydrotetracene is a complex organic compound characterized by its unique structure and properties. This compound belongs to the tetracene family, which is known for its applications in various scientific fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9-Tetramethyloctadecahydrotetracene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where 1,4-anthraquinones react with 3,4-dialkylthiophene-1,1-dioxides to form the desired tetracene derivatives . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,8,9-Tetramethyloctadecahydrotetracene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions, where halogens or nitro groups replace hydrogen atoms on the tetracene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones and other oxygenated derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated or nitrated tetracene derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,8,9-Tetramethyloctadecahydrotetracene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Wirkmechanismus
The mechanism by which 2,3,8,9-Tetramethyloctadecahydrotetracene exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. Its unique structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Known for its toxicity and environmental impact.
2,3,8,9-Tetraalkyltetracenes: Similar in structure but differ in the alkyl groups attached to the tetracene ring.
Uniqueness
2,3,8,9-Tetramethyloctadecahydrotetracene is unique due to its specific methyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
918312-20-6 |
|---|---|
Molekularformel |
C22H38 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
2,3,8,9-tetramethyl-1,2,3,4,4a,5,5a,6,6a,7,8,9,10,10a,11,11a,12,12a-octadecahydrotetracene |
InChI |
InChI=1S/C22H38/c1-13-5-17-9-21-11-19-7-15(3)16(4)8-20(19)12-22(21)10-18(17)6-14(13)2/h13-22H,5-12H2,1-4H3 |
InChI-Schlüssel |
ORRBCTXYHAWHEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CC3CC4CC(C(CC4CC3CC2CC1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


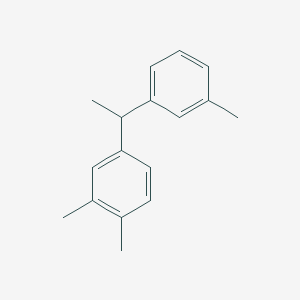
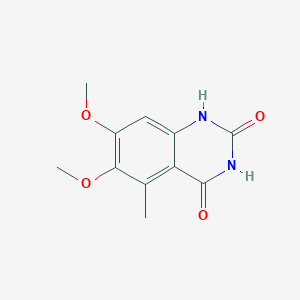


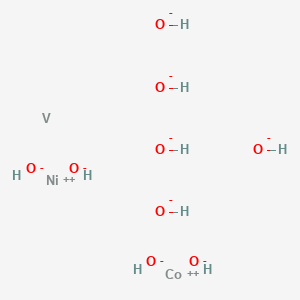
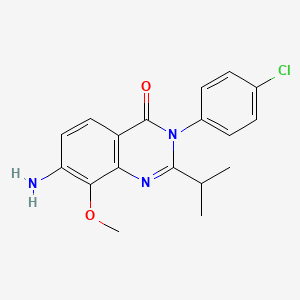

![2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12611436.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)-](/img/structure/B12611439.png)

![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclohexanone](/img/structure/B12611443.png)

![4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12611448.png)
![2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12611450.png)
